molecular formula C8H11NO2 B13941432 3-Hydroxy-1-propyl-4(1H)-pyridinone CAS No. 104764-52-5

3-Hydroxy-1-propyl-4(1H)-pyridinone

Cat. No.: B13941432
CAS No.: 104764-52-5
M. Wt: 153.18 g/mol
InChI Key: AOJSJHHBCFYPGM-UHFFFAOYSA-N
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Description

3-Hydroxy-1-propyl-4(1H)-pyridinone is an organic compound belonging to the pyridinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-propyl-4(1H)-pyridinone typically involves the reaction of a pyridine derivative with a suitable propylating agent under controlled conditions. Common reagents used in the synthesis include propyl halides and bases such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-propyl-4(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-propyl-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyridinone ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-1-methyl-4(1H)-pyridinone
  • 3-Hydroxy-1-ethyl-4(1H)-pyridinone
  • 3-Hydroxy-1-butyl-4(1H)-pyridinone

Uniqueness

3-Hydroxy-1-propyl-4(1H)-pyridinone is unique due to its specific propyl group, which may confer distinct chemical and biological properties compared to its methyl, ethyl, and butyl analogs. These differences can affect its reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

104764-52-5

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-hydroxy-1-propylpyridin-4-one

InChI

InChI=1S/C8H11NO2/c1-2-4-9-5-3-7(10)8(11)6-9/h3,5-6,11H,2,4H2,1H3

InChI Key

AOJSJHHBCFYPGM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=O)C(=C1)O

Origin of Product

United States

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